molecular formula C20H17ClN4O3 B11238028 2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(4-chlorophenyl)acetamide

2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(4-chlorophenyl)acetamide

Cat. No.: B11238028
M. Wt: 396.8 g/mol
InChI Key: STZAFMQHINYBNK-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the chlorophenyl, acetamido, and phenyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate diketone to form the pyridazine ring. Subsequent acylation and amidation steps introduce the acetamido and phenyl groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

N-(4-CHLOROPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-CHLOROPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE include other pyridazine derivatives with varying substituents. Examples include:

  • N-(4-BROMOPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE
  • N-(4-METHOXYPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE

Uniqueness

The uniqueness of N-(4-CHLOROPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the chlorophenyl group, in particular, may enhance its reactivity and potential therapeutic applications compared to similar compounds.

Properties

Molecular Formula

C20H17ClN4O3

Molecular Weight

396.8 g/mol

IUPAC Name

2-(5-acetamido-6-oxo-3-phenylpyridazin-1-yl)-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C20H17ClN4O3/c1-13(26)22-18-11-17(14-5-3-2-4-6-14)24-25(20(18)28)12-19(27)23-16-9-7-15(21)8-10-16/h2-11H,12H2,1H3,(H,22,26)(H,23,27)

InChI Key

STZAFMQHINYBNK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NN(C1=O)CC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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